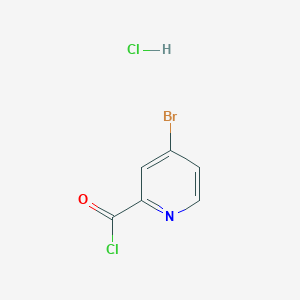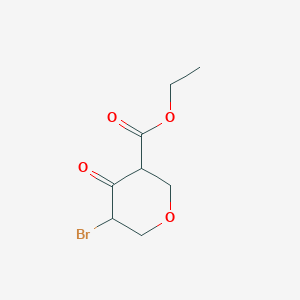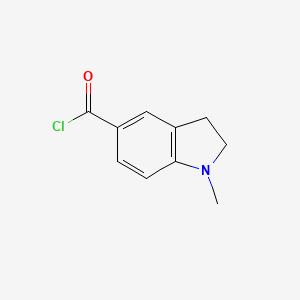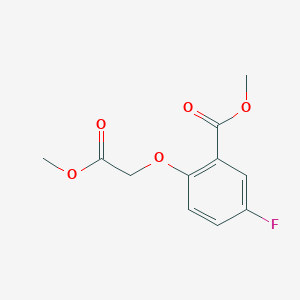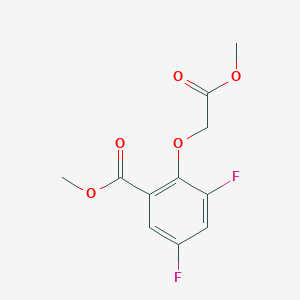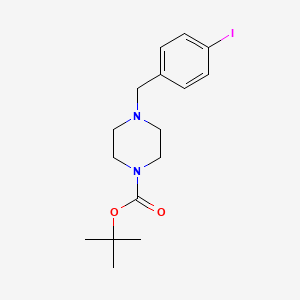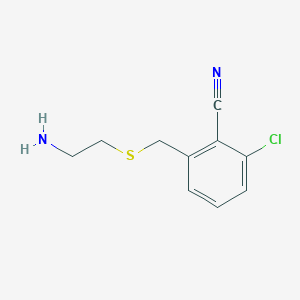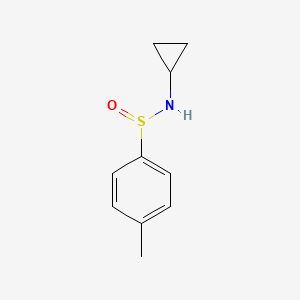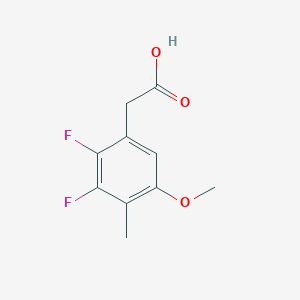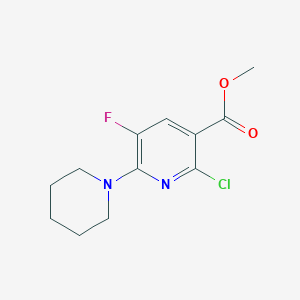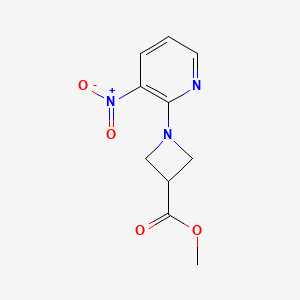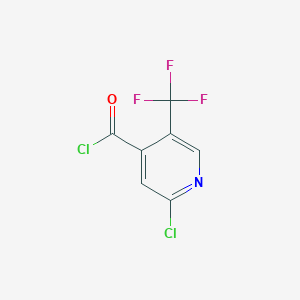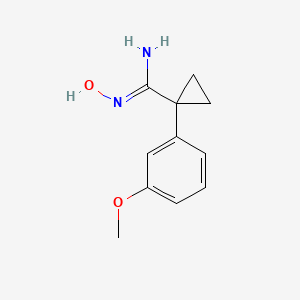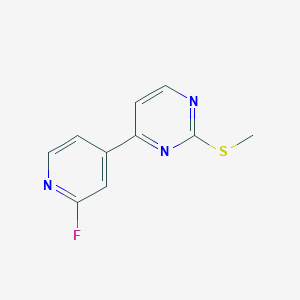
4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine
Descripción general
Descripción
4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine (FPMP) is a heterocyclic compound that has a wide range of applications in the scientific research field. It is a five-membered ring structure composed of two nitrogen atoms, one sulfur atom, one carbon atom, and one fluorine atom. FPMP is a versatile compound that can be used in various biochemical and physiological processes, and has been studied for its potential applications in drug discovery and development, as well as in the fields of medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties
4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine and related compounds have been studied for their corrosion inhibition properties. Kaya et al. (2016) explored the adsorption and corrosion inhibition characteristics of piperidine derivatives on iron surfaces, including 1-(5-fluoro-2-(methylthio)pyrimidine-4-yl)piperidine derivatives. Quantum chemical calculations and molecular dynamics simulations were used to assess these properties, indicating potential applications in materials science and engineering for protecting metal surfaces (Kaya et al., 2016).
Antimycobacterial Activity
Elumalai et al. (2013) researched the antimycobacterial activity of novel pyrimidine derivatives. This study synthesized a series of 2,4,5,6-pyrimidine derivatives, demonstrating potent activity against Mycobacterium tuberculosis. These findings highlight the potential of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine derivatives in the development of new antimicrobial agents (Elumalai et al., 2013).
Analgesic Properties
Ukrainets et al. (2015) investigated the analgesic properties of pyridine and pyrimidine derivatives. By modifying the pyridine moiety in certain pyrido[1,2-a]pyrimidine nuclei, they identified enhanced biological activity in para-substituted derivatives. This study suggests the therapeutic potential of these compounds in pain management (Ukrainets et al., 2015).
Anti-inflammatory and Analgesic Agents
Muralidharan et al. (2019) focused on the synthesis of novel pyrimidine derivatives for their anti-inflammatory and analgesic activities. This research provides insights into the pharmacological potential of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine in developing new drugs for inflammation and pain (Muralidharan et al., 2019).
Antiviral Properties
Munier-Lehmann et al. (2015) discovered antiviral properties in a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, including derivatives of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine. These compounds showed significant activity against measles virus, suggesting their potential use in antiviral therapies (Munier-Lehmann et al., 2015).
Biosensing and Biomedical Applications
Bischof et al. (2013) explored the use of ruthenium(II) dicarbonyl complexes involving pyrimidine derivatives in biosensing and biomedical applications. These compounds demonstrated promising properties for use in medical diagnostics and treatment (Bischof et al., 2013).
Fluorescent Probes
Hagimori et al. (2022) synthesized novel pyridine-based fluorescing compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. Their photophysical studies suggested potential applications of these compounds as fluorescent probes in various fields (Hagimori et al., 2022).
Propiedades
IUPAC Name |
4-(2-fluoropyridin-4-yl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3S/c1-15-10-13-5-3-8(14-10)7-2-4-12-9(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQCDLTSLUGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

